2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-(thiophen-2-ylmethyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S3/c25-19-14-6-1-2-7-15(14)21-20(24(19)11-13-5-3-9-27-13)29-12-17-22-18(23-26-17)16-8-4-10-28-16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVIFXHFYJQSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CS4)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a quinazolinone core fused with a 1,2,4-oxadiazole and thiophene moieties. Its unique structure contributes to its diverse biological effects. The molecular formula can be represented as:
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown broad-spectrum activity against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Oxadiazole A | Staphylococcus aureus | 8 |
| Oxadiazole B | E. coli | 16 |
| Oxadiazole C | Candida albicans | 32 |
2. Antiviral Activity
The compound's potential as an antiviral agent is also noteworthy. Research has shown that oxadiazole derivatives can inhibit viral replication in cell cultures. For example, a study found that specific modifications in the oxadiazole structure enhanced activity against herpes simplex virus (HSV) and other enveloped viruses .
Case Study: Antiviral Efficacy
In a controlled study, an oxadiazole derivative exhibited an IC50 value of 5 µM against HSV-1, demonstrating significant potential for further development as an antiviral agent .
3. Anticancer Properties
Studies have reported that compounds with similar structures to the target compound possess anticancer properties. For instance, certain quinazolinone derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. A derivative was tested against the HCT116 colon carcinoma cell line and exhibited an IC50 of 10 µM .
Table 2: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Quinazolinone A | HCT116 | 10 |
| Quinazolinone B | MCF7 | 15 |
| Quinazolinone C | HeLa | 20 |
4. Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole-containing compounds has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses. For example, a recent investigation revealed that a related oxadiazole derivative significantly reduced levels of TNF-alpha in lipopolysaccharide-stimulated macrophages .
Scientific Research Applications
The compound 2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by relevant case studies and findings.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been synthesized and tested against various bacterial strains, showing promising results. The presence of thiophene rings enhances the lipophilicity of the compounds, potentially improving their membrane permeability and biological activity. A study demonstrated that similar oxadiazole derivatives exhibited MIC values in the low micromolar range against Gram-positive bacteria .
Anticancer Properties
The incorporation of quinazoline structures has been linked to anticancer activity. Quinazoline derivatives have been studied for their ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. A notable case study highlighted a related compound that inhibited the proliferation of cancer cells in vitro, suggesting that the target compound may share similar mechanisms of action due to structural similarities .
Anti-inflammatory Effects
Compounds with oxadiazole and thiophene functionalities have shown anti-inflammatory effects in preclinical models. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. A study involving a structurally related compound demonstrated a reduction in paw edema in animal models, indicating potential therapeutic applications for inflammatory diseases .
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has explored the use of similar compounds as active materials in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The incorporation of oxadiazole groups can enhance charge transport properties, making them viable candidates for next-generation electronic devices .
Sensors
The sensitivity of thiophene derivatives to environmental changes has led to their investigation as sensor materials. Studies have shown that these compounds can be used to detect volatile organic compounds (VOCs) or changes in humidity due to their electronic properties. A recent case study demonstrated that a related thiophene-based sensor exhibited high selectivity and sensitivity towards specific VOCs, paving the way for practical applications in environmental monitoring .
Pesticides
The synthesis of oxadiazole derivatives has been explored for their potential use as agrochemicals. These compounds can act as fungicides or insecticides due to their ability to disrupt biological processes in pests. A study reported that a related compound exhibited significant insecticidal activity against common agricultural pests, suggesting that the target compound could be developed into an effective pesticide formulation .
Plant Growth Regulators
Research into plant growth regulators has identified compounds similar to the target structure that promote plant growth and yield. The incorporation of thiophene and oxadiazole moieties may enhance bioactivity and stability in agricultural settings. Preliminary studies have shown improvements in seed germination and root development when treated with such compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Compound A: 3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone ()
- Core : Quinazolin-4-one.
- Substituents :
- 2-position: 1,2,4-oxadiazole linked via sulfanyl, substituted with 4-fluorophenyl.
- 3-position: 4-chlorobenzyl group.
- Key Differences : Replaces thiophene substituents with fluorophenyl and chlorobenzyl groups. The electron-withdrawing fluorine and chlorine atoms may enhance metabolic stability compared to thiophene’s electron-rich aromatic system .
Compound B : 3-[4-(4-Substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one ()
- Core : Quinazolin-4-one.
- Substituents :
- 3-position: Triazole-thione linked via methoxy-phenyl.
- Key Differences : Incorporates a triazole-thione moiety instead of oxadiazole, which may alter hydrogen-bonding interactions and solubility profiles .
Oxadiazole and Thiophene-Containing Derivatives
Compound C: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ()
- Core : 1,2,4-Triazole.
- Substituents : Thiadiazole-thioether and phenyl groups.
- Key Differences: While lacking the quinazolinone core, this compound’s thiophene-free structure highlights the role of sulfur-rich heterocycles in enhancing intermolecular interactions (e.g., with enzymes) compared to oxygen-containing oxadiazoles .
Compound D: 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol ()
- Core : 1,2,4-Triazole.
- Substituents: Thiadiazole-thioether and amino groups.
Table 1: Comparative Analysis of Structural and Functional Features
Notes:
- *Bioactivity is hypothesized based on structural analogs; direct data for the target compound is unavailable.
- Thiophene substituents in the target compound may confer greater lipophilicity than fluorophenyl or amino groups .
Research Findings and Gaps
- Synthesis: The target compound’s synthesis likely parallels methods for analogous quinazolinones, such as cyclization of thiosemicarbazides () or coupling of sulfanyl-oxadiazoles with halogenated quinazolinones .
- Bioactivity : While triazole-thiadiazole hybrids (e.g., Compound C) demonstrate strong enzyme interactions , the target compound’s thiophene-oxadiazole architecture may offer unique selectivity in drug-receptor binding, warranting further in vitro studies.
- Limitations: No direct data on the target compound’s physicochemical or pharmacological properties exists in the provided evidence. Comparative studies with Compounds A–D are essential to elucidate structure-activity relationships.
Preparation Methods
Three-Component Cyclocondensation
Isatoic anhydride reacts with thiophen-2-ylmethylamine and formaldehyde in TFE under reflux to yield 3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by imine formation and cyclization (Table 1).
Table 1: Reaction Conditions for Core Synthesis
| Component | Reagent/Quantity | Conditions | Yield (%) |
|---|---|---|---|
| Isatoic anhydride | 1.0 equiv | TFE, reflux, 4 hr | 88 |
| Thiophen-2-ylmethylamine | 1.2 equiv | ||
| Formaldehyde | 1.5 equiv |
TFE acts as both solvent and catalyst, enhancing electrophilicity of intermediates while avoiding side reactions. The product is purified via recrystallization from ethanol, yielding colorless crystals (m.p. 162–164°C).
Preparation of the [3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]methanethiol Intermediate
The oxadiazole-thiol intermediate is synthesized through a two-step sequence: amidoxime formation and cyclodesulfurization.
Amidoxime Formation
Thiophene-2-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hr to yield thiophene-2-carboxamidoxime. Excess hydroxylamine ensures complete conversion, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane).
Cyclization to Oxadiazole
The amidoxime undergoes cyclization with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) at 0–5°C, forming 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. POCl₃ facilitates dehydration and ring closure, with yields optimized at stoichiometric ratios (Table 2).
Table 2: Optimization of Oxadiazole Synthesis
| Dehydrating Agent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| POCl₃ | 0–5 | 2 | 92 |
| HATU | 25 | 12 | 68 |
| DCC | 25 | 24 | 55 |
Thiolation of Chloromethyl Group
The chloromethyl oxadiazole reacts with thiourea in ethanol under reflux for 8 hr, followed by alkaline hydrolysis (2M NaOH), to yield [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol. Thiourea acts as a nucleophile, displacing chloride via an SN2 mechanism.
Thioether Formation to Install the Sulfanyl Substituent
The final step couples the quinazolinone core with the oxadiazole-thiol intermediate via nucleophilic substitution.
Bromination of the Quinazolinone Core
The 2-position of 3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is brominated using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. This generates 2-bromo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one, a reactive intermediate for thioether formation.
Nucleophilic Substitution
The brominated quinazolinone reacts with [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol in dimethylformamide (DMF) at 60°C for 12 hr, using potassium carbonate (K₂CO₃) as a base. The thiolate ion attacks the electrophilic carbon, displacing bromide (Table 3).
Table 3: Thioether Coupling Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 85 |
| NaOH | Ethanol | 25 | 42 |
| Et₃N | THF | 40 | 63 |
Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the final compound as a pale-yellow solid (m.p. 189–191°C).
Industrial Scale Considerations
Solvent Recovery
TFE and DMF are recovered via fractional distillation, reducing costs and environmental impact.
Catalytic Efficiency
Replacing POCl₃ with polymer-supported sulfonic acid catalysts in oxadiazole synthesis improves atom economy (yield: 89%, catalyst reuse: 5 cycles).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, quinazolinone H-5), 7.89 (s, 1H, oxadiazole H), 7.45–7.12 (m, 6H, thiophene and aromatic protons).
-
IR (KBr): 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with retention time = 6.7 min.
Q & A
How can synthetic protocols for this compound be optimized to improve yield and purity?
Answer:
Optimization involves solvent selection (e.g., methanol/ethanol under reflux), temperature control (60–80°C), and reaction time adjustments (6–12 hours). Microwave-assisted synthesis (e.g., 100–150 W for 20–30 minutes) can enhance efficiency by reducing side reactions . Catalysts like triethylamine or DMAP may improve intermediate coupling. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for purity .
What advanced techniques are recommended for confirming the compound’s structural integrity?
Answer:
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and electronic environments.
- X-ray crystallography for bond-length/angle validation (e.g., thiophene-oxadiazole dihedral angles).
- IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S at ~700 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?
Answer:
Discrepancies may arise from polymorphic forms or impurities. Standardize measurement protocols:
- Use differential scanning calorimetry (DSC) for precise melting point determination.
- Cross-validate with thermogravimetric analysis (TGA) to assess thermal stability.
- Document solvent systems and crystallization conditions to identify polymorphs .
What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Systematic substitution : Modify the thiophene or oxadiazole moieties to assess electronic/steric effects.
- Bioassays : Test derivatives against target enzymes (e.g., kinase or protease inhibition assays).
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding interactions (e.g., quinazolinone-thiophene interactions with active sites) .
How can computational modeling enhance the design of derivatives with improved bioactivity?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict reactive sites.
- Molecular dynamics (MD) simulations to assess stability in biological environments (e.g., solvation in lipid bilayers).
- ADMET prediction tools (e.g., SwissADME) to optimize pharmacokinetic properties .
What challenges arise in maintaining compound stability during storage?
Answer:
- Degradation pathways : Hydrolysis of the sulfanyl (-S-) linker or oxidation of thiophene rings.
- Mitigation : Store under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (0.01–0.1% w/w) for oxidation-prone groups .
How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
Answer:
- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS.
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen/nitrogen incorporation.
- Computational modeling : Identify transition states and activation energies using Gaussian or ORCA .
What experimental approaches resolve contradictions in reported bioactivity data?
Answer:
- Dose-response validation : Use orthogonal assays (e.g., cell viability vs. enzymatic activity).
- In vitro vs. in vivo correlation : Test in multiple models (e.g., murine vs. human cell lines).
- Metabolite profiling : Identify active/inactive metabolites via LC-HRMS .
How can green chemistry principles be applied to its synthesis?
Answer:
- Solvent selection : Replace ethanol/methanol with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Catalyst recycling : Use immobilized enzymes or magnetic nanoparticles for heterocycle formation.
- Flow chemistry : Continuous-flow reactors reduce waste and improve scalability (e.g., Omura-Sharma-Swern oxidation adaptations) .
What methodologies are recommended for assessing photostability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
